Cas no 444731-52-6 (Pazopanib)

Pazopanib é um inibidor de tirosina quinase que atua como agente antitumoral, especificamente direcionado para o tratamento do carcinoma de células renais avançado e do sarcoma de tecidos moles. Este composto inibe seletivamente os receptores do fator de crescimento endotelial vascular (VEGFR), o receptor do fator de crescimento derivado de plaquetas (PDGFR) e a proteína c-Kit, bloqueando a angiogênese e o crescimento tumoral. Sua vantagem reside na administração oral e no perfil de tolerabilidade, permitindo um tratamento mais conveniente e direcionado. Pazopanib demonstrou eficácia em prolongar a progressão livre de doença, sendo uma opção terapêutica relevante em oncologia.
Pazopanib structure
Pazopanib structure
Nome do Produto:Pazopanib
N.o CAS:444731-52-6
MF:C21H23N7O2S
MW:437.518021821976
MDL:MFCD11616589
CID:68126
PubChem ID:10113978

Pazopanib Propriedades químicas e físicas

Nomes e Identificadores

    • Pazopanib
    • 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
    • 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylBenzenesulfonamide
    • Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-m...
    • Pazopanib (GW-786034, Armala®, Votrient®)
    • Pazopanib(GW786034)
    • &nbsp
    • GW 786034
    • GW-786034
    • GW786034
    • 7RN5DR86CK
    • GW 78603
    • DSSTox_RID_82929
    • DSSTox_CID_28659
    • DSSTox_GSID_48733
    • 5-[[4-[(2,3-dimethylindazol-6-yl)-methyl-amino]pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
    • 5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
    • 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesul
    • EX-A1241
    • 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]-pyrimidin-2-yl]amino]-2-methyl-benzenesulfonamide
    • PAZOPANIB [VANDF]
    • 5-(3-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)phenylamino)-2-methylbenzenesulfonamide
    • HY-10208
    • 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]-2-pyrimidinyl}amino)-2-methylbenzenesulfonamide
    • GW7 86034
    • HMS3244C22
    • Pazopanib [INN]
    • Z1541638525
    • Q-101400
    • GW 786034B
    • PAZOPANIB [EMA EPAR]
    • NSC800839
    • 5-({4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide
    • AB01273967-02
    • AM20090659
    • MFCD11616589
    • CS-0269
    • DTXSID8048733
    • SW218082-3
    • BCPP000129
    • DTXCID1028659
    • indazolylpyrimidine 13
    • s3012
    • UNII-7RN5DR86CK
    • Pazopanib [INN:BAN]
    • AS-11066
    • PAZOPANIB [MI]
    • Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-
    • BCP01839
    • 790713-33-6
    • Kinome_3790
    • GW780604
    • BCP9001053
    • SCHEMBL588608
    • JMC514632 Compound 13
    • CAS-444731-52-6
    • HSDB 8210
    • HMS3745G05
    • PAZOPANIB [WHO-DD]
    • 444731-52-6
    • 5-(4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-ylamino)-2-methylbenzenesulfonamide
    • Tox21_113174
    • AB01273967_05
    • 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
    • GW-780604
    • 5-[[4-[(2,3-dimethyl-2h-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide
    • CUIHSIWYWATEQL-UHFFFAOYSA-N
    • NSC-800839
    • BD164238
    • NCGC00188865-02
    • BDBM26474
    • FT-0684794
    • A19406
    • AKOS005145819
    • cid_10113978
    • GTPL5698
    • Q7157043
    • AB01273967_06
    • DB06589
    • NCGC00188865-01
    • FT-0659928
    • P-6706
    • NSC752782
    • NSC-752782
    • NCGC00188865-10
    • BRD-K74514084-003-02-7
    • CHEBI:71219
    • NSC 752782
    • NCGC00188865-03
    • Pazopanib- Bio-X
    • HMS3244C21
    • CCG-265010
    • 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide
    • Tox21_113174_1
    • Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)-2-pyrimidinyl)amino)-2-methyl-
    • AC-8522
    • HMS3244D21
    • 5-[4-[(2,3-Dimethyl-2H-indazol-6-yl)-methyl-amino]-pyrimidin-2-ylamino]-2-methyl-benzenesulfonamide
    • pazopanibum
    • Pazopanib (free base)
    • AB01273967-01
    • 5-[[4-[(2,3-dimethyl-6-indazolyl)-methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide
    • HMS3656L14
    • NS00070516
    • A839572
    • AR-270/43507999
    • CHEMBL477772
    • EN300-57325
    • SB17290
    • BRD-K74514084-001-03-9
    • Benzenesulfonamide, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-; 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide; 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide; GW 786034; Pazopanib; Votrient
    • SDCCGSBI-0647656.P002
    • Pazopanib?
    • SBI-0647656.0001
    • BRD-K74514084-003-09-2
    • MDL: MFCD11616589
    • Inchi: 1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)
    • Chave InChI: CUIHSIWYWATEQL-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])N([H])C1=NC([H])=C([H])C(=N1)N(C([H])([H])[H])C1C([H])=C([H])C2=C(C([H])([H])[H])N(C([H])([H])[H])N=C2C=1[H])(N([H])[H])(=O)=O

Propriedades Computadas

  • Massa Exacta: 437.163394g/mol
  • Carga de Superfície: 0
  • XLogP3: 3.1
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Ligações Rotativas: 5
  • Massa monoisotópica: 437.163394g/mol
  • Massa monoisotópica: 437.163394g/mol
  • Superfície polar topológica: 127Ų
  • Contagem de Átomos Pesados: 31
  • Complexidade: 717
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: 3
  • Carga de Superfície: 0

Propriedades Experimentais

  • Stability Shelf Life: Based on the stability data a shelf-life of 24 months will be applied to the product, with no special storage conditions requirements.
  • Temperature: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides. /Pazopanib hydrochloride/
  • Dissociation Constants: pKa1 = 2.29 (amine); pKa2 = 5.07 (amine); pKa3 = 10.41 (amide) (est)
  • Cor/Forma: Powder
  • Densidade: 1.40
  • Ponto de Fusão: 281-291°C
  • Ponto de ebulição: 728.8±70.0°C at 760 mmHg
  • Ponto de Flash: 359℃
  • Solubilidade: 生物体外In Vitro:DMSO溶解度≥ 43 mg/mL(98.28 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 127.41000
  • LogP: 4.99310

Pazopanib Informações de segurança

Pazopanib Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022537-100mg
Pazopanib
444731-52-6 99%
100mg
¥96 2024-05-23
eNovation Chemicals LLC
D501861-1g
5-(4-(N-(2,3-diMethyl-2H-indazole-6-yl)- N-MethylaMino)pyriMidine-2-ylaMino)-2-MethylbenzenesulfonaMide
444731-52-6 98%
1g
$195 2024-05-24
Biosynth
BD164238-10 mg
Pazopanib - Bio-X ?
444731-52-6
10mg
$72.50 2023-01-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0097L-25 mg
Pazopanib
444731-52-6 99.84%
25mg
¥540.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0097L-100 mg
Pazopanib
444731-52-6 99.84%
100MG
¥1450.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P42990-500mg
Pazopanib
444731-52-6
500mg
¥2999.0 2021-09-08
LKT Labs
P0397-100 mg
Pazopanib
444731-52-6 ≥97%
100MG
$252.10 2023-07-10
Enamine
EN300-57325-0.1g
5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzene-1-sulfonamide
444731-52-6 95%
0.1g
$84.0 2023-02-09
ChemScence
CS-0269-1g
Pazopanib
444731-52-6 99.77%
1g
$540.0 2022-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P856890-25mg
Pazopanib
444731-52-6
25mg
¥205.00 2022-09-01

Pazopanib Método de produção

Método de produção 1

Condições de reacção
1.1S:H2O, S:DMSO
Referência
Switching on prodrugs using radiotherapy
By Geng, Jin et al, Nature Chemistry, 2021, 13(8), 805-810

Pazopanib Raw materials

Pazopanib Preparation Products

Pazopanib Fornecedores

atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:444731-52-6)Pazopanib
Número da Ordem:CL0266
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:18
Preço ($):discuss personally
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:444731-52-6)Pazopanib
sfd20225
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:444731-52-6)Pazopanib
A19406
Pureza:99%
Quantidade:25g
Preço ($):492.0